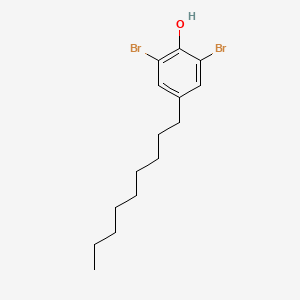
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylmethyl and phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-pyridinedicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the ester linkage. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylmethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets. The phenylmethyl and phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(phenylmethyl) 4-(methoxy)-2,6-pyridinedicarboxylate
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxamide
- Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylic acid
Uniqueness
Bis(phenylmethyl) 4-(phenylmethoxy)-2,6-pyridinedicarboxylate is unique due to the presence of both phenylmethyl and phenylmethoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
99097-41-3 |
|---|---|
Formule moléculaire |
C28H23NO5 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
dibenzyl 4-phenylmethoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C28H23NO5/c30-27(33-19-22-12-6-2-7-13-22)25-16-24(32-18-21-10-4-1-5-11-21)17-26(29-25)28(31)34-20-23-14-8-3-9-15-23/h1-17H,18-20H2 |
Clé InChI |
AFWHDMQYPNLENS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)


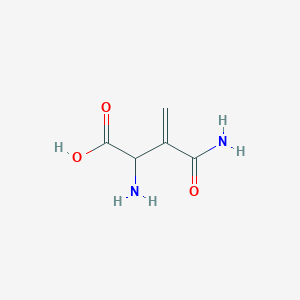

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
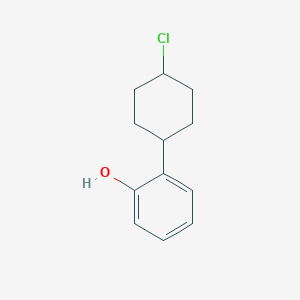
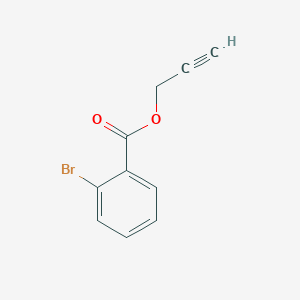
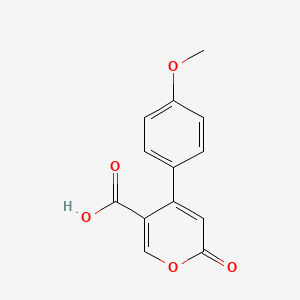
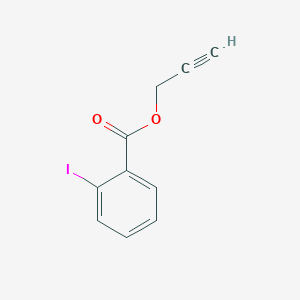
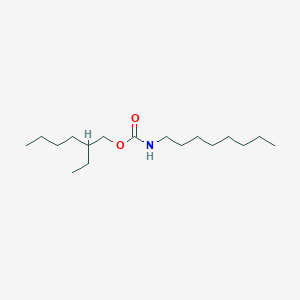
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
